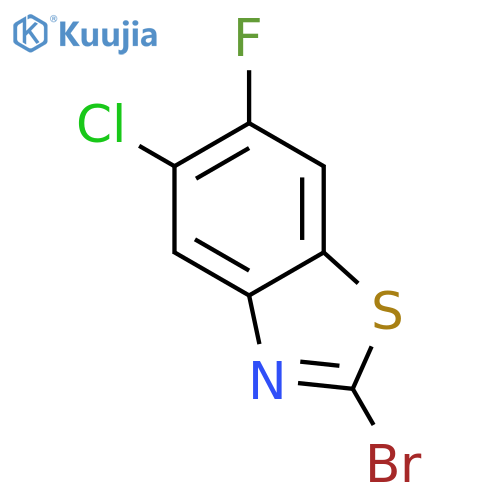

Cas no 882055-36-9 (Benzothiazole, 2-bromo-5-chloro-6-fluoro-)

882055-36-9 structure

商品名:Benzothiazole, 2-bromo-5-chloro-6-fluoro-

CAS番号:882055-36-9

MF:C7H2NFSClBr

メガワット:266.518

CID:4286617

Benzothiazole, 2-bromo-5-chloro-6-fluoro- 化学的及び物理的性質

名前と識別子

-

- Benzothiazole, 2-bromo-5-chloro-6-fluoro-

-

Benzothiazole, 2-bromo-5-chloro-6-fluoro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | BBV-50412718-1.0g |

2-bromo-5-chloro-6-fluoro-1,3-benzothiazole |

882055-36-9 | 95% | 1.0g |

$0.0 | 2022-12-08 |

Benzothiazole, 2-bromo-5-chloro-6-fluoro- 関連文献

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

882055-36-9 (Benzothiazole, 2-bromo-5-chloro-6-fluoro-) 関連製品

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量